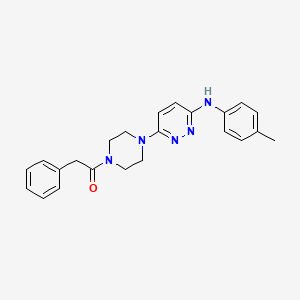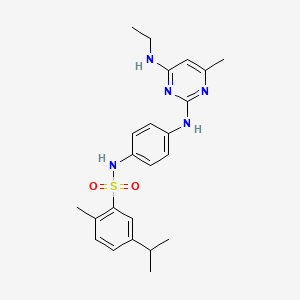
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylbenzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a cyclopentyl group (a 5-membered carbon ring), and a 2-hydroxyethoxy group (an ethoxy group with a hydroxyl substitution at the 2-position) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzamide group is planar due to the resonance in the carbonyl and the nitrogen. The cyclopentyl group would provide some degree of three-dimensionality.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The hydroxyethoxy group could potentially be involved in ether formation or cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide and the hydroxyethoxy group would likely make it somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Bio-Orthogonal Chemistry
This compound could potentially be used in bio-orthogonal chemistry . Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with natural biological processes . This approach has revolutionized many areas of biology and medicine, from basic research to drug discovery and diagnostics .
Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Reactions
Cyclooctyne molecules, which this compound could potentially be a part of, have found wide applications in the strain-promoted azide–alkyne cycloaddition (SPAAC) reactions . These reactions avoid the biotoxicity caused by the use of Cu (I) catalysts .
Drug Development
This compound could potentially be used in drug development. Many drugs employ a piperazine moiety, and this compound could potentially be used in the synthesis of such drugs .
Biochemistry
In the field of biochemistry, this compound could potentially be used for various purposes. For instance, it could be used in the study of protein interactions, enzyme activity, or cellular processes.
Molecular Biology Studies
This compound could potentially be used in molecular biology studies. It could be used to study DNA, RNA, and protein synthesis, as well as gene expression and regulation.
Synthesis of Piperazine Derivatives
This compound could potentially be used in the synthesis of piperazine derivatives . Piperazine derivatives have a wide range of biological and pharmaceutical activity .
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-9-14(2)11-15(10-13)16(20)18-12-17(21-8-7-19)5-3-4-6-17/h9-11,19H,3-8,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTMFGCVVVERHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)OCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)

![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)


![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)
![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)